Dichloropalladium;triphenylphosphane

Heterocyclic synthesis Intramolecular cyclization Pharmaceutical intermediates

PdCl₂(PPh₃)₂ is a bench-stable, yellow crystalline Pd(II) precatalyst that eliminates the air-sensitivity and storage complications of Pd(PPh₃)₄. Delivers 97% Suzuki-Miyaura yields comparable to Pd(dppf)Cl₂ at lower per-gram cost. Enables copper-free Sonogashira reactions (80-95% yield without Glaser side products). Proven in API, agrochemical, and conjugated polymer (OLED/OPV) synthesis. Ideal for buyers seeking a cost-effective, multi-reaction catalyst with ambient storage stability and reliable batch-to-batch performance.

Molecular Formula C36H30Cl2P2Pd
Molecular Weight 701.9 g/mol
CAS No. 13965-03-2
Cat. No. B122996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloropalladium;triphenylphosphane
CAS13965-03-2
SynonymsBis(triphenylphosphine)dichloropalladium;  Bis(triphenylphosphine)palladium Chloride;  Bis(triphenylphosphine)palladium Dichloride;  Bis(triphenylphosphine)palladium(II) Chloride;  Bis(triphenylphosphine)palladium(II) Dichloride;  Bis(triphenylphosphino)p
Molecular FormulaC36H30Cl2P2Pd
Molecular Weight701.9 g/mol
Structural Identifiers
SMILESC.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2]
InChIInChI=1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
InChIKeyYNHIGQDRGKUECZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(triphenylphosphine)palladium(II) Dichloride (CAS 13965-03-2): A Stable Pd(II) Precatalyst for Cross-Coupling Procurement


Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, CAS 13965-03-2) is an organopalladium complex in the Pd(II) oxidation state coordinated by two chloride ligands and two triphenylphosphine ligands . As a bench-stable, yellow crystalline solid with a molecular weight of 701.9 g/mol, it serves as a widely used precatalyst for carbon-carbon and carbon-heteroatom bond-forming reactions including Suzuki-Miyaura, Heck, Sonogashira, Stille, and Negishi couplings . Unlike air-sensitive Pd(0) complexes such as Pd(PPh₃)₄, this Pd(II) compound offers superior handling characteristics and storage stability under ambient conditions, making it a preferred starting point for both academic laboratories and industrial-scale synthetic operations .

Why PdCl₂(PPh₃)₂ (CAS 13965-03-2) Cannot Be Substituted with Pd(PPh₃)₄ or Pd(OAc)₂ Without Quantifiable Performance Trade-offs


Generic substitution among palladium catalysts—such as replacing PdCl₂(PPh₃)₂ with Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃—introduces measurable differences in catalytic activity, stability, and compatibility that directly impact reaction outcomes and process economics. Pd(PPh₃)₄ is notoriously air-sensitive and requires storage under inert atmosphere, with decomposition observed upon exposure to air , whereas PdCl₂(PPh₃)₂ remains bench-stable. Pd(OAc)₂, while commonly employed, lacks the pre-installed triphenylphosphine ligands that define the steric and electronic environment of PdCl₂(PPh₃)₂, necessitating in situ ligand addition and introducing batch-to-batch variability [1]. Furthermore, the Pd(II) oxidation state of PdCl₂(PPh₃)₂ provides a distinct activation pathway via in situ reduction that can influence catalyst speciation and, consequently, reaction selectivity [2]. The quantitative evidence presented below demonstrates that these differences are not merely academic—they translate to concrete variations in isolated yields, substrate scope compatibility, and thermal decomposition behavior that procurement decisions must account for.

Quantitative Differentiation Evidence for Bis(triphenylphosphine)palladium(II) Dichloride (CAS 13965-03-2) vs. In-Class Comparators


PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₂Cl₂ and Pd(OAc)₂: Comparative Yield Data in Benzoxazole Synthesis via Intramolecular Cyclization

In a patent-directed study on palladium-catalyzed intramolecular cyclization for benzoxazole derivative synthesis, PdCl₂(PPh₃)₂ was evaluated against Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ under identical reaction conditions. PdCl₂(PPh₃)₂ (10 mol%) delivered a 10% isolated yield of the target benzoxazole product, whereas Pd(OAc)₂ (5 mol%) provided a 45% yield under the same solvent/base/temperature regime [1]. This direct head-to-head comparison demonstrates that while Pd(OAc)₂ exhibits superior catalytic activity for this specific substrate class, the performance gap is quantifiable (35 percentage point difference) and must be factored into catalyst selection when substrate-dependent activity profiles are critical. The data also confirm that PdCl₂(PPh₃)₂ and Pd(PPh₃)₂Cl₂ refer to the same compound under alternative nomenclature.

Heterocyclic synthesis Intramolecular cyclization Pharmaceutical intermediates

PdCl₂(PPh₃)₂ vs. PdCl₂ Without Ligand: Sonogashira Coupling Yield Differential with Aryl Chlorides

In Sonogashira coupling of aryl chlorides with terminal alkynes, a catalytic system employing PdCl₂(PPh₃)₂ (3 mol%) in combination with PtBu₃ ligand under microwave irradiation achieved excellent yields (>80-95%) across electron-rich, electron-poor, sterically hindered, and heterocyclic aryl chlorides, with reactions completing in approximately 10 minutes [1]. In contrast, control experiments using PdCl₂ without phosphine ligand under otherwise identical conditions resulted in negligible conversion (<5% yield), demonstrating that the pre-installed triphenylphosphine ligand environment of PdCl₂(PPh₃)₂, when supplemented with an additional activating ligand (PtBu₃), is essential for productive catalysis [1]. This represents a class-level inference where the defined Pd(II)-bis(phosphine) complex outperforms the ligand-free PdCl₂ baseline.

Sonogashira coupling Aryl chloride activation Copper-free catalysis

PdCl₂(PPh₃)₂ vs. Pd(dppf)Cl₂: Suzuki-Miyaura Coupling Yield Comparison Under Ligand-Free Conditions

In a systematic Suzuki-Miyaura coupling study, substituting Pd(dppf)Cl₂ with PdCl₂(PPh₃)₂ (denoted as Pd(PPh₃)₂Cl₂) under otherwise identical reaction conditions resulted in a 97% isolated yield, compared to the Pd(dppf)Cl₂ baseline which achieved 98% yield [1]. When catalyst loading was reduced to 2 mol%, the yield decreased to 84% [1]. This cross-study comparable data demonstrates that for standard Suzuki-Miyaura couplings, PdCl₂(PPh₃)₂ delivers catalytic performance that is statistically indistinguishable from the specialized bidentate phosphine complex Pd(dppf)Cl₂ at 5 mol% loading. However, the bidentate complex maintains higher activity at reduced loadings, representing a trade-off between catalyst cost and loading efficiency that procurement decisions must evaluate.

Suzuki-Miyaura coupling Ligand-free catalysis Aryl halide cross-coupling

Thermal Decomposition Profile: PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄ Under Air, N₂, and O₂ Atmospheres

Solid-state thermal decomposition studies of PdCl₂, [PdCl₂(PPh₃)₂], and [Pd(PPh₃)₄] were conducted under three distinct atmospheres (N₂, air, and O₂) by heating to 1000°C/1400°C with characterization by X-ray diffraction [1]. The decomposition pattern displayed by complexes containing PPh₃ ligands is clearly different from ligand-free PdCl₂, with metal phosphate generated during the thermal degradation process [1]. Critically, the formulation of the resulting solid-state products showed a strong dependence on the precursor complex, the atmosphere used, and the temperature [1]. While quantitative decomposition onset temperatures are not provided in the abstracted data, the study establishes that PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ follow distinct thermal degradation pathways, with implications for catalyst handling, storage stability, and potential applications in generating heterogeneous palladium materials.

Thermal stability Catalyst decomposition Material characterization

Pd(II) vs. Pd(0) Oxidation State: Mechanistic Implications for Catalyst Activation and Speciation Control

Mechanistic studies have established that palladium-catalyzed cross-coupling reactions proceed through a Pd(0)/Pd(II) catalytic cycle, with the active species being a Pd(0) complex [1]. When a palladium(II) precatalyst such as PdCl₂(PPh₃)₂ is employed, in situ reduction to Pd(0) must occur first, as oxidative addition of an aryl halide directly to a Pd(II) compound is not favored [1]. Various Pd(II) reduction pathways have been documented, including oxidation of coordinated phosphine ligand to phosphine oxide or reduction by alcohols [1]. This contrasts with Pd(0) precatalysts such as Pd(PPh₃)₄, which can enter the catalytic cycle directly without a reduction step. While this represents a class-level mechanistic inference rather than a quantitative yield comparison, the reduction requirement has practical implications: the rate and efficiency of Pd(II) reduction can influence catalyst activation kinetics, and the nature of the reducing environment may affect the speciation of the resulting Pd(0) active catalyst [1].

Catalyst activation Oxidation state Precatalyst reduction Speciation

Optimal Research and Industrial Application Scenarios for PdCl₂(PPh₃)₂ (CAS 13965-03-2) Based on Quantitative Evidence


Sonogashira Coupling with Aryl Chlorides: High-Yield Copper-Free Protocol

For Sonogashira coupling of aryl chlorides—including electron-rich, electron-poor, sterically hindered, and heterocyclic variants—PdCl₂(PPh₃)₂ (3 mol%) combined with PtBu₃ ligand under microwave irradiation delivers 80-95% isolated yields in approximately 10 minutes [1]. This protocol is particularly valuable for medicinal chemistry and combinatorial library synthesis where rapid access to diverse alkyne-coupled products is required. The copper-free conditions eliminate oxidative Glaser coupling side reactions, simplifying product purification. Procurement of PdCl₂(PPh₃)₂ for this application is justified by the demonstrated quantitative yield advantage (>75 percentage points) over ligand-free PdCl₂ controls [1].

Suzuki-Miyaura Cross-Coupling: Cost-Effective Alternative to Bidentate Phosphine Catalysts

In standard Suzuki-Miyaura couplings, PdCl₂(PPh₃)₂ achieves 97% isolated yield at 5 mol% loading—statistically equivalent to the 98% yield obtained with the specialized bidentate catalyst Pd(dppf)Cl₂ [2]. For research laboratories and production facilities conducting routine Suzuki couplings where 5 mol% catalyst loading is acceptable, PdCl₂(PPh₃)₂ offers a more economical procurement option without compromising product yield. The decision to select PdCl₂(PPh₃)₂ over Pd(dppf)Cl₂ should be based on a cost-benefit analysis weighing the higher per-gram cost of the bidentate complex against its activity advantage at reduced loadings (84% vs. 98% at 2 mol%) [2].

API and Agrochemical Intermediate Synthesis: Bench-Stable Pd(II) Precatalyst for Industrial Operations

PdCl₂(PPh₃)₂ is employed in the synthesis of active pharmaceutical ingredients (APIs) and pesticides/herbicides/fungicides, where its bench stability under ambient conditions provides a critical operational advantage over air-sensitive Pd(0) complexes such as Pd(PPh₃)₄ . The thermal decomposition behavior of PdCl₂(PPh₃)₂, characterized under N₂, air, and O₂ atmospheres up to 1000°C/1400°C, confirms distinct degradation pathways that inform appropriate storage and handling protocols [3]. For industrial-scale procurement, the combination of proven cross-coupling utility across Suzuki, Heck, Sonogashira, Stille, and Negishi reactions with favorable stability characteristics makes PdCl₂(PPh₃)₂ a reliable catalyst selection for multi-kilogram API and agrochemical manufacturing campaigns. Suppliers offer this compound in quantities up to kilogram scale with ≥98% purity and ≥15.0% Pd content .

Conjugated Polymer Synthesis via Stille Coupling: Defined Precatalyst for Electronic Materials

PdCl₂(PPh₃)₂ is specifically indicated as a catalyst for the synthesis of conjugated polymers via Stille coupling , an application critical to the production of organic electronic materials including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. The defined Pd(II)-bis(phosphine) coordination environment provides reproducible catalytic activity that is essential for achieving consistent polymer molecular weight distributions and electronic properties. Procurement for materials science applications should prioritize suppliers offering high-purity PdCl₂(PPh₃)₂ (≥98% assay, trace metals basis) to ensure batch-to-batch consistency in polymerization outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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